Cas no 62238-37-3 (3-Penten-1-ol, 2-methyl-)
3-Penten-1-ol, 2-methyl- structure
Product Name:3-Penten-1-ol, 2-methyl-
CAS No:62238-37-3
MF:C6H12O
MW:100.158882141113
CID:956355
Update Time:2023-08-02
3-Penten-1-ol, 2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-PENTEN-1-O1,2-METHYL
- 2-methyl-3-penten-1-ol
- 3-Penten-1-ol, 2-methyl-
- ITDXMLZSEZDMFN-ONEGZZNKSA-N
- (3E)-2-Methyl-3-penten-1-ol #
-
- Inchi: 1S/C6H12O/c1-3-4-6(2)5-7/h3-4,6-7H,5H2,1-2H3/b4-3+
- InChI Key: ITDXMLZSEZDMFN-ONEGZZNKSA-N
- SMILES: OCC(/C=C/C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 57.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 0.8489 (estimate)
- Melting Point: 22.55°C (estimate)
- Boiling Point: 152.63°C (estimate)
- Refractive Index: 1.4289 (estimate)
3-Penten-1-ol, 2-methyl- Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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